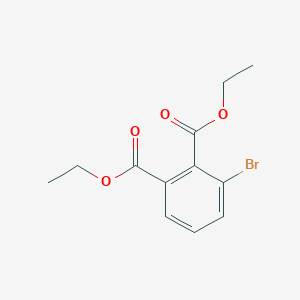
Diethyl 3-bromophthalate
Description
Diethyl 3-bromophthalate (C₁₂H₁₃BrO₄) is a brominated phthalate ester derivative characterized by two ethyl ester groups and a bromine substituent at the 3-position of the benzene ring. Phthalate esters are widely used as plasticizers, solvents, and intermediates in organic synthesis. The bromine substituent enhances electrophilic reactivity, making it valuable in cross-coupling reactions and as a precursor for functionalized aromatic compounds .
Properties
CAS No. |
127413-58-5 |
|---|---|
Molecular Formula |
C12H13BrO4 |
Molecular Weight |
301.13 g/mol |
IUPAC Name |
diethyl 3-bromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H13BrO4/c1-3-16-11(14)8-6-5-7-9(13)10(8)12(15)17-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
MNNWYBSNAIKTLH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)C(=O)OCC |
Other CAS No. |
127413-58-5 |
Synonyms |
1,2-Benzenedicarboxylic acid, 3-broMo-, 1,2-diethyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of Diethyl 3-Bromophthalate and Analogues
Physical Properties
- Boiling Point and Stability: Diethyl phthalate (non-brominated) has a flash point of 156°C , while brominated derivatives like dimethyl 3-bromophthalate are thermally stable but more reactive due to the electron-withdrawing bromine substituent.
- Lipophilicity : Ethyl esters increase lipophilicity (higher logP) compared to methyl esters, influencing solubility in organic matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


